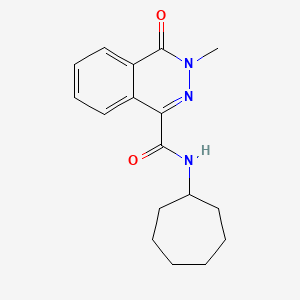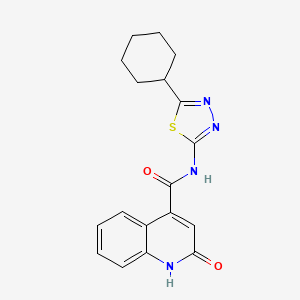![molecular formula C22H22N2O5S B11008493 Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11008493.png)
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Thiazole Ring: : The core of this compound is the thiazole ring, which contains both sulfur and nitrogen atoms. Thiazoles are important heterocyclic systems found in various natural products and pharmaceuticals.
-
Phenyl and Dimethoxyphenyl Groups: : The compound features a phenyl ring and a 3,4-dimethoxyphenyl group. These aromatic moieties contribute to its overall properties.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves several steps. One possible synthetic route includes the following transformations:
-
Fischer Indole Synthesis
- Start with 3-(3,4-dimethoxyphenyl)-2-propenal (also known as cinnamaldehyde) .
- React it with phenylhydrazine to form the indole ring system .
- Further functionalize the indole ring to introduce the thiazole moiety.
-
Thiazole Formation
- Introduce the thiazole ring by reacting the indole intermediate with an appropriate thiol and a carbonyl compound.
- Protect the amino group with a suitable protecting group.
- Finally, esterify the carboxylic acid to obtain the desired compound.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.
Chemical Reactions Analysis
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various reactions:
Oxidation and Reduction: Depending on the reaction conditions, it may be oxidized or reduced.
Substitution Reactions: The phenyl and thiazole rings are susceptible to substitution reactions.
Common Reagents: Reagents like strong acids, bases, and metal catalysts play a role in its transformations.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as an anticancer agent or antimicrobial.
Chemical Biology: Explore its interactions with biological targets.
Industry: Consider its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H22N2O5S/c1-27-16-11-9-14(13-17(16)28-2)10-12-18(25)23-22-24-19(21(26)29-3)20(30-22)15-7-5-4-6-8-15/h4-9,11,13H,10,12H2,1-3H3,(H,23,24,25) |
InChI Key |
FLBXMTCMBHAJFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11008420.png)
![2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11008428.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B11008435.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B11008442.png)
![N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11008443.png)
![N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008450.png)

![4'-(1H-imidazol-1-ylcarbonyl)-2'-phenyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11008458.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-phenylacetamide](/img/structure/B11008461.png)

![Ethyl 2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11008471.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11008500.png)

